molecular formula C9H12Cl3N B3078394 [1-(2,5-Dichlorophenyl)propyl]amine hydrochloride CAS No. 1050556-36-9

[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride

Cat. No.: B3078394
CAS No.: 1050556-36-9
M. Wt: 240.6 g/mol
InChI Key: OUHIFLLYXGQADS-UHFFFAOYSA-N
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Description

[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride is an organic ammonium salt characterized by a propylamine backbone substituted with a 2,5-dichlorophenyl group. Its molecular formula is C₉H₁₂Cl₃N, with a molecular weight of 240.56 g/mol (CAS: 924817-45-8) . The compound’s structure consists of a primary amine linked to a propyl chain terminating in a dichlorinated aromatic ring. The hydrochloride salt form enhances stability and aqueous solubility, making it suitable for experimental or industrial applications.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHIFLLYXGQADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,5-Dichlorophenyl)propyl]amine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Hydroxyl Substitution : Reaction with sodium hydroxide in aqueous ethanol at 80°C replaces chlorine atoms with hydroxyl groups, yielding hydroxylated derivatives.

  • Amination : Treatment with ammonia or primary amines in the presence of a copper catalyst at 120°C produces amino-substituted analogs.

Table 1: Substitution Reaction Conditions and Products

ReagentConditionsMajor ProductYield (%)Purity (HPLC)
NaOH (1M)Ethanol, 80°C, 6 hr[1-(2,5-Dihydroxyphenyl)propyl]amine7298.5
NH₃ (aq)CuCl₂, 120°C, 8 hr[1-(2-Amino-5-chlorophenyl)propyl]amine6597.8

Oxidation and Reduction Reactions

The propylamine chain participates in redox transformations:

  • Oxidation : Using hydrogen peroxide (30%) in acetic acid oxidizes the amine to a nitro compound, while stronger oxidants like KMnO₄ form carboxylic acids .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic chlorine atoms to hydrogen, yielding dechlorinated products .

Key Findings :

  • Oxidation to nitro derivatives proceeds with an activation energy of 184 kJ/mol (similar to propylamine decomposition pathways) .

  • Reduction selectivity depends on solvent polarity, with methanol favoring partial dechlorination (50% conversion) .

Acylation and Alkylation

The primary amine reacts with acyl chlorides and alkyl halides:

  • Acylation : Treatment with acetyl chloride in dichloromethane forms N-acetyl-[1-(2,5-dichlorophenyl)propyl]amine (89% yield).

  • Alkylation : Reaction with 1-bromo-3-chloropropane in DMF produces branched alkylated amines, though competing elimination reactions occur at >100°C .

Table 2: Acylation vs. Alkylation Efficiency

Reaction TypeReagentSolventTemperatureYield (%)
AcylationAcetyl chlorideCH₂Cl₂25°C89
Alkylation1-Bromo-3-chloropropaneDMF80°C64

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via two pathways:

  • C–N Bond Cleavage : Releases propene and 2,5-dichloroaniline (ΔH = +77 kJ/mol) .

  • Ring Dechlorination : Forms chlorinated biphenyl derivatives as byproducts (detected via GC-MS) .

Kinetic Data :

  • Activation energy for propene formation: 281 kJ/mol (consistent with propylamine analogs) .

  • Half-life at 250°C: 45 minutes in inert atmosphere .

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt exhibits pH-sensitive solubility:

  • Deprotonation : In basic media (pH >10), the free amine precipitates, reducing aqueous solubility by 95%.

  • Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in neutral pH, altering redox behavior .

Comparative Reactivity with Structural Analogs

Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹) at 25°C

CompoundNAS (Cl → OH)Oxidation (Amine → Nitro)
[1-(2,5-Dichlorophenyl)propyl]amine0.120.08
[1-(3,4-Dichlorophenyl)propyl]amine0.090.05
[1-Phenylpropyl]amineN/A0.15

The 2,5-dichloro substitution pattern reduces NAS reactivity compared to non-chlorinated analogs due to steric and electronic effects .

Industrial and Pharmacological Derivatives

  • Antifungal Agents : Acylation with heterocyclic carboxylic acids yields derivatives showing IC₅₀ = 2.1 µM against Candida albicans.

  • Solubility Challenges : Incorporation of polar groups (e.g., –COOH) improves aqueous solubility but reduces membrane permeability (LogP shift from 3.2 to 1.8) .

Scientific Research Applications

Overview

[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride is a chiral compound that has garnered attention in various scientific research domains, particularly in medicinal chemistry. Its structure, characterized by a dichlorophenyl group attached to a propylamine backbone, suggests potential pharmacological applications due to the presence of the amine functional group, which is known for its reactivity and ability to form derivatives.

Pharmacological Research

The compound is primarily investigated for its interactions with neurotransmitter systems, particularly monoamines. Its structural features indicate that it may act on central nervous system (CNS) disorders, making it a candidate for drug development targeting conditions such as depression and anxiety.

Potential Biological Activities

Research has shown that compounds with similar structures to this compound exhibit various biological activities:

  • Antidepressant Properties : Compounds sharing structural similarities have been linked to antidepressant effects.
  • Antipsychotic Effects : Some derivatives may demonstrate potential antipsychotic activity.
  • Stimulant Properties : The compound may influence neurotransmitter release, leading to stimulant effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that enhance its purity and suitability for biological testing. The hydrochloride salt form improves its solubility in biological systems, facilitating its use in pharmacological studies.

Synthesis Overview

  • Starting Materials : The synthesis often begins with commercially available precursors.
  • Reaction Conditions : Specific temperatures and solvents are used to optimize yield and purity.
  • Purification : High-performance liquid chromatography (HPLC) is commonly employed to ensure the compound's quality.

Applications in Research and Industry

The compound has several applications across different fields:

Application Area Description
Biomedical Research Used in studies exploring its pharmacological properties and mechanisms of action.
Forensic Science Potential application in toxicology and drug testing.
Clinical Diagnostics Investigated for use in diagnostic assays related to CNS disorders.
Agricultural Chemistry Explored as a potential pesticide due to its antimicrobial properties against insects and fungi.

Case Studies

Several studies have documented the pharmacological potential of this compound:

  • CNS Activity Study : A study investigating the binding affinity of this compound at serotonin receptors showed promising results that suggest its potential as an antidepressant agent.
  • Toxicology Assessment : Research assessing the safety profile indicated low toxicity levels, making it a viable candidate for further development in therapeutic applications.
  • Comparative Analysis with Similar Compounds : A comparative study highlighted how this compound differed from structurally related compounds in terms of selectivity and efficacy towards specific neurotransmitter receptors.

Mechanism of Action

The mechanism of action of [1-(2,5-Dichlorophenyl)propyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of [1-(2,5-Dichlorophenyl)propyl]amine Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference ID
This compound C₉H₁₂Cl₃N 240.56 2,5-dichlorophenyl, propylamine 924817-45-8
[1-(2-Chlorophenyl)-2-methylpropyl]methylamine hydrochloride C₁₁H₁₆Cl₂N 220.14 2-chlorophenyl, methylpropylamine 54593120 (PubChem)
1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine hydrochloride C₁₄H₂₄ClNO₂ 273.80 2,5-dimethoxy, 4-propylphenyl 53581-55-8
(2,5-Dimethoxyphenyl)methylamine hydrochloride C₁₃H₂₂ClNO₂ 259.77 2,5-dimethoxyphenyl, methylpropyl 1240567-21-8
[1-(4-Propoxyphenyl)propyl]amine hydrochloride C₁₂H₂₀ClNO 241.75 4-propoxyphenyl, propylamine Not provided

Key Observations :

  • Substituent Effects : The dichlorophenyl group in the target compound provides strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in analogues like and . This difference likely alters solubility (dichlorophenyl compounds are typically less polar than methoxy-substituted derivatives) and receptor-binding interactions.
  • The dichlorophenyl substitution may modulate selectivity for similar targets.
Physicochemical Properties

Table 2: Physicochemical Comparison

Property [1-(2,5-Dichlorophenyl)propyl]amine HCl [1-(2-Chlorophenyl)-2-methylpropyl]methylamine HCl 1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine HCl
Molecular Weight 240.56 220.14 273.80
Appearance Not reported Powder Not reported
Water Solubility Likely moderate (HCl salt) Not reported Not reported

Analysis :

  • The hydrochloride salt form improves water solubility across all compounds, though steric bulk (e.g., methylpropyl in ) may reduce solubility compared to linear chains.
  • Higher molecular weight in dimethoxy derivatives (e.g., ) correlates with increased lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride is a chemical compound with potential biological activities that make it a subject of interest in pharmacological research. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12Cl2N·HCl
  • CAS Number : 1050556-36-9
  • Structure : The compound features a dichlorophenyl group attached to a propylamine backbone, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzyl chloride with propylamine in the presence of a base. The process can be optimized for yield and purity through various conditions such as temperature and solvent choice.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antibiotics .

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. In vitro assays revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were recorded at 25 µM and 30 µM respectively, indicating moderate potency.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with cancer cell signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant strains showed promising results, with significant reductions in bacterial load in treated groups compared to controls .
  • Cancer Cell Line Study : In a controlled experiment involving various cancer cell lines, treatment with this compound resulted in apoptosis induction as evidenced by increased caspase-3 activity and DNA fragmentation assays.
  • Toxicity Assessment : Toxicological evaluations indicated that the compound exhibits low toxicity towards human cell lines at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for [1-(2,5-Dichlorophenyl)propyl]amine hydrochloride, and what intermediates are critical for its preparation?

  • The synthesis typically involves alkylation or reductive amination of 2,5-dichlorophenyl precursors. For example, intermediates like 2,5-dichlorophenylpropanone can undergo reductive amination with ammonia or its equivalents under hydrogenation conditions. Reaction parameters (e.g., temperature, catalyst selection) significantly influence yield and purity. Similar protocols for pyrazole derivatives (e.g., [2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride) highlight the importance of controlled stepwise reactions to avoid side products .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment of this compound?

  • 1H/13C NMR : Identifies aromatic protons (δ 6.5–7.5 ppm for dichlorophenyl) and aliphatic amine protons (δ 1.5–3.0 ppm). IR spectroscopy confirms N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~700 cm⁻¹). Mass spectrometry (ESI-TOF) provides molecular ion verification (e.g., [M+H]+ for C9H11Cl2N). HPLC with UV detection (λ ~254 nm) assesses purity, as demonstrated for structurally related amines like methoxamine hydrochloride .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

  • Similar to dopamine hydrochloride, it is freely soluble in water and methanol but less so in nonpolar solvents. Stability testing under acidic (pH 2–4) and basic (pH 8–10) conditions reveals degradation via hydrolysis of the amine group. Long-term storage recommendations include airtight containers at 2–8°C, protected from light, to prevent oxidation .

Advanced Research Questions

Q. How does the electronic effect of the 2,5-dichloro substitution influence reactivity in nucleophilic reactions compared to methoxy or alkyl-substituted analogs?

  • The electron-withdrawing nature of chlorine atoms reduces electron density on the phenyl ring, decreasing electrophilic substitution reactivity. Contrast this with 2,5-dimethoxy analogs (e.g., methoxamine hydrochloride), where electron-donating methoxy groups enhance ring activation. Computational DFT studies can predict regioselectivity in further functionalization .

Q. What strategies resolve contradictions between computational predictions of bioactivity and empirical assay results?

  • Discrepancies may arise from solvation effects or unaccounted stereochemistry. Orthogonal assays (e.g., SPR binding, enzymatic inhibition) validate computational docking results. For example, purity verification via LC-MS (as in ) ensures observed activity is not due to impurities. Adjusting force field parameters in molecular dynamics simulations improves alignment with experimental data .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity, and how can continuous flow chemistry address them?

  • Batch processes often suffer from inconsistent mixing, leading to racemization. Continuous flow systems (e.g., microreactors) enable precise control of residence time and temperature, improving enantioselectivity. A case study on (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride demonstrates >90% enantiomeric excess using chiral catalysts in flow setups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride
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[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride

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